molecular formula C12H24N2 B2395795 [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine CAS No. 72135-32-1

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2395795
CAS No.: 72135-32-1
M. Wt: 196.338
InChI Key: BCXIHNPGQKJBMF-UHFFFAOYSA-N
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Description

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine: is an organic compound with the molecular formula C12H24N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-substituted derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding the structure-activity relationships of related compounds.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the cyclohexylmethyl group.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    Cyclohexylamine: A compound with a cyclohexyl group attached to an amine.

Uniqueness: The presence of both the cyclohexylmethyl group and the pyrrolidine ring in [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine provides a unique combination of steric and electronic properties. This makes it distinct from other similar compounds and allows for specific interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIHNPGQKJBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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